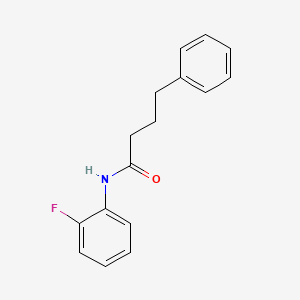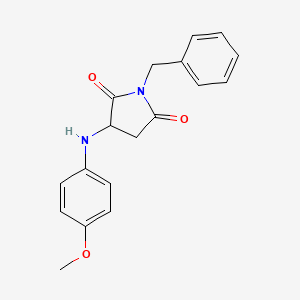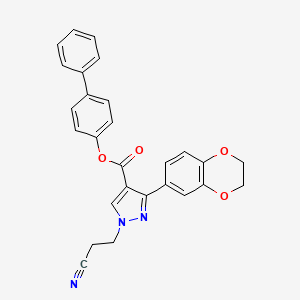![molecular formula C20H26O3 B5057462 1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5057462.png)
1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, ethoxyphenoxy groups, and an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylbenzene with ethoxyphenol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic uses and biological activities.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Ethoxybenzene: Contains an ethoxy group attached to a benzene ring.
Phenoxyethanol: Features a phenoxy group linked to an ethanol moiety.
Uniqueness
1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-5-21-18-12-8-9-13-19(18)23-15-14-22-17-11-7-6-10-16(17)20(2,3)4/h6-13H,5,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEQIYYOKRUHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [2,2,2-trifluoro-1-[(2-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5057397.png)

![(5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5057406.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5057428.png)
![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-prop-2-enylacetamide](/img/structure/B5057441.png)
![2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide](/img/structure/B5057448.png)
![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5057453.png)
![1-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B5057475.png)
![4-({[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino}methyl)benzenesulfonamide](/img/structure/B5057482.png)
![N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5057489.png)
![3-(Ethylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5057497.png)
![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5057503.png)
